molecular formula C14H13F13O2 B3039217 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate CAS No. 1000339-61-6

1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate

Cat. No.: B3039217
CAS No.: 1000339-61-6
M. Wt: 460.23 g/mol
InChI Key: WTZIOPYUTZFTHJ-UHFFFAOYSA-N
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Description

1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate is a fluorinated acrylate monomer of significant interest in advanced materials science research. Its molecular structure features a hydrocarbon spacer chain terminated by a highly fluorinated segment, which, when polymerized, confers exceptional surface properties to the resulting polymers. This compound is primarily utilized for synthesizing specialty fluoropolymers that exhibit remarkable hydrophobicity and oleophobicity. These characteristics are critical for developing innovative, self-cleaning coatings, anti-fouling surfaces, and low-energy materials. Researchers also value its application in creating modified surfaces with tailored interfacial properties for microfluidic devices and specialized separation membranes. The product is provided with high purity specifications to ensure consistent and reliable experimental outcomes. As with all reagents of this nature, this compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed, and handling should occur only in adequately equipped laboratories by trained personnel.

Properties

IUPAC Name

6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F13O2/c1-2-8(28)29-7-5-3-4-6-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZIOPYUTZFTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-61-6
Record name 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate
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Preparation Methods

Esterification of Perfluoroundecyl Alcohol with Acryloyl Chloride

The most common route for synthesizing perfluorinated acrylates involves the esterification of fluorinated alcohols with acryloyl chloride. For 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-perfluoroundecyl acrylate, the reaction proceeds via nucleophilic acyl substitution (Figure 1):

$$
\text{C}{11}\text{F}{23}\text{CH}2\text{OH} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{Base}} \text{C}{11}\text{F}{23}\text{CH}2\text{OCOCH}2\text{CH}_2 + \text{HCl}
$$

Key Conditions :

  • Anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) to prevent hydrolysis of acryloyl chloride.
  • Triethylamine or pyridine as acid scavengers.
  • Reaction temperatures between 0–5°C to minimize side reactions.

Industrial suppliers such as Apollo Scientific utilize this method, as evidenced by the compound’s commercial availability with purity ≥95%.

Purification and Isolation

Distillation and Chromatography

Post-synthesis purification typically involves fractional distillation under reduced pressure to separate the product from unreacted alcohol and acyl chloride. The high boiling point of perfluoroundecyl derivatives (estimated >200°C) necessitates vacuum distillation. Column chromatography on silica gel with hexane/ethyl acetate (9:1) is employed for laboratory-scale purification.

Quality Control Metrics

  • Purity : Gas chromatography (GC) with flame ionization detection confirms ≥95% purity.
  • Water Content : Karl Fischer titration ensures <0.1% moisture, critical for preventing polymerization during storage.

Analytical Characterization

Spectroscopic Data

  • NMR (¹³C) : δ 165.2 (C=O), 130.5 (CH₂=CH), 118.9–122.1 (CF₂/CF₃ groups).
  • FT-IR : 1745 cm⁻¹ (C=O stretch), 1200–1140 cm⁻¹ (C-F stretches).

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate primarily undergoes polymerization reactions due to the presence of the acrylate group. It can also participate in radical and ionic polymerization reactions .

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Radical Polymerization: Conducted in the presence of radical initiators at elevated temperatures.

    Ionic Polymerization: Requires the use of catalysts such as Lewis acids.

Major Products: The primary products formed from these reactions are polymers and copolymers with unique properties such as hydrophobicity and oleophobicity, making them suitable for coatings and surface treatments .

Scientific Research Applications

Thin Films and Coatings

PFUDA is primarily utilized in the production of low-surface-energy thin films through initiated chemical vapor deposition (iCVD). This technique allows for the creation of films with high deposition rates (up to 375 nm/min) while retaining the fluorinated moieties essential for their hydrophobic properties. The static contact angle measured for these films is around 120.8°, indicating excellent water repellency .

Key Properties of PFUDA Films

PropertyValue
Static Contact Angle120.8° ± 1.2°
Roughness (RMS)14.9 - 19.8 nm
Refractive Index1.36 - 1.37
Deposition RateUp to 375 nm/min

These properties make PFUDA films suitable for applications in anti-fogging coatings and self-cleaning surfaces.

Polymer Blends and Composites

PFUDA can be copolymerized with other monomers to create blends that exhibit enhanced mechanical and thermal properties. For instance, studies have shown that copolymerizing PFUDA with ethylene glycol dimethacrylate (EGDMA) results in films with unique morphological characteristics such as wormlike growth patterns . This versatility allows for the tailoring of material properties for specific applications.

Nanoparticle Development

PFUDA is also used in the synthesis of nanoparticles for biomedical applications. Research indicates that poly(perfluorodecyl acrylate) nanoparticles (PFDL) can be utilized as carriers for drug delivery systems. These nanoparticles have shown potential in penetrating the blood-brain barrier (BBB), making them suitable candidates for delivering neuroprotective agents in treatments for traumatic brain injury .

Case Study: Drug Delivery Systems

In a study evaluating the biodistribution of PFDL nanoparticles in a rodent model:

  • The nanoparticles demonstrated significant uptake in brain tissues.
  • Their ability to cross the BBB was assessed under both intact conditions and after controlled cortical impact.
  • Results indicated that PFDL nanoparticles could effectively deliver therapeutic agents directly to the brain .

Surface Modification

The unique chemical structure of PFUDA allows it to modify surfaces to achieve desired functionalities such as hydrophobicity and biocompatibility. This is particularly useful in medical devices where reduced friction and improved fluid dynamics are critical.

Mechanism of Action

The unique properties of 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate are attributed to its perfluorinated carbon chain, which imparts low surface energy and high chemical resistance. The acrylate group allows for polymerization, forming long chains that enhance these properties. The molecular targets and pathways involved include the interaction of the perfluorinated chains with various substrates, creating a barrier that repels water and oils .

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Longer chains (e.g., dodecyl in CAS 17741-60-5) increase molecular weight and enhance surface-modifying properties but may raise environmental persistence concerns .
  • Fluorination Pattern : Fully perfluorinated chains (e.g., 1H,1H-Perfluorooctyl acrylate) exhibit higher chemical resistance, while partially fluorinated chains (e.g., the target compound) balance cost and performance .
  • Branched Structures: Compounds like 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate (CAS 17559-01-2) offer improved solubility in organic solvents due to structural complexity .

Physical and Chemical Properties

Property 1H,1H-Perfluorooctyl Acrylate 1H,1H,11H-Eicosafluoroundecyl Acrylate 1H,1H,2H,2H-Perfluorododecyl Acrylate
Boiling Point (°C) 65 N/A N/A
Density (g/cm³) 1.403 N/A N/A
Water Solubility Insoluble Insoluble Insoluble
Purity ≥95% 95% (discontinued) Not specified

Notable Trends:

  • Thermal Stability : Longer perfluoroalkyl chains (e.g., eicosafluoroundecyl) improve thermal resistance but may complicate processing .
  • Surface Activity : Shorter chains (C8) achieve lower surface tensions, while longer chains (C11–C12) provide durability in harsh environments .

Research Findings and Industrial Trends

  • Synthesis Challenges : Branched and partially fluorinated acrylates (e.g., CAS 17559-01-2) require complex multi-step synthesis, limiting commercial scalability .
  • Performance Trade-offs : While 1H,1H,11H-Eicosafluoroundecyl acrylate offers superior chemical resistance, its discontinuation reflects industry prioritization of cost-effective, environmentally compliant solutions .
  • Regulatory Shifts : The EPA and EU increasingly restrict long-chain PFAS, favoring compounds like the target undecyl derivative with shorter or segmented fluorination .

Biological Activity

1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate (PFDA) is a fluorinated acrylate compound known for its unique properties such as low surface energy and high hydrophobicity. These characteristics make it an attractive candidate for various applications in biomedical fields, particularly in drug delivery systems and coatings for medical devices. This article reviews the biological activity of PFDA, focusing on its interactions with biological systems and potential applications.

PFDA is a perfluorinated compound characterized by a long carbon chain with fluorine substituents. Its structure imparts significant stability and resistance to degradation. The compound can be synthesized through free radical polymerization techniques and is often used to create nanoparticles or thin films for biomedical applications.

1. Cellular Interactions

Research indicates that PFDA exhibits low cytotoxicity towards various cell lines. In a study evaluating the uptake of poly(perfluorodecyl acrylate) nanoparticles (PFDL), it was found that these nanoparticles could penetrate the blood-brain barrier (BBB) without inducing significant inflammatory responses in rodent models. The study highlighted that PFDL nanoparticles could be used as carriers for neuroprotective agents in the treatment of traumatic brain injury (TBI) .

2. Antifouling Properties

PFDA has demonstrated effective antifouling characteristics when used as a coating material. The unique surface chemistry of PFDA reduces protein adsorption and bacterial adhesion, making it suitable for applications in medical devices where biofouling is a concern. Studies have shown that PFDA-coated surfaces exhibit significantly lower levels of protein adsorption compared to non-fluorinated surfaces .

3. Drug Delivery Systems

The use of PFDA in drug delivery systems has been explored extensively. Its ability to form stable nanoparticles allows for the encapsulation of therapeutic agents while enhancing their bioavailability. In vivo studies have reported that PFDA-based nanoparticles can improve the delivery of drugs across biological barriers such as the BBB .

Case Study 1: Neuroprotective Agent Delivery

A study investigated the application of PFDL nanoparticles for delivering neuroprotective agents to the brain following TBI. The results showed that these nanoparticles effectively crossed the BBB and localized in areas of injury without causing significant toxicity to surrounding tissues .

Case Study 2: Antifouling Coatings

In another study focusing on PFDA as an antifouling agent, surfaces treated with PFDA showed a marked reduction in biofilm formation when exposed to bacterial cultures compared to untreated controls. This property is particularly beneficial for implants and catheters .

Research Findings

StudyFocusKey Findings
BBB PenetrationPFDL nanoparticles crossed the BBB effectively without inducing inflammation.
Antifouling PropertiesPFDA coatings significantly reduced protein adsorption and bacterial adhesion.
Drug DeliveryEnhanced bioavailability of encapsulated drugs using PFDA-based systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate with high purity?

  • Methodological Answer : Synthesis typically involves acid-catalyzed esterification between perfluorinated alcohols and acrylic acid derivatives. Supported acidic catalysts (e.g., sulfonated resins) improve reaction efficiency and reduce byproducts . Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >97% purity, with inhibitors like MEHQ (200–300 ppm) added to prevent polymerization during storage .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, while Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O at ~1730 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity, and Differential Scanning Calorimetry (DSC) assesses thermal stability .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Due to acute inhalation/oral toxicity (GHS Hazard Class 4), use fume hoods, wear nitrile gloves, and employ respiratory protection. Store at 2–8°C to inhibit degradation, and neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do structural variations in perfluorinated acrylate monomers influence their surface tension and thermal stability in polymer matrices?

  • Methodological Answer : Increasing perfluorinated chain length (e.g., C8 vs. C12) enhances hydrophobicity (contact angles >110°) and thermal stability (decomposition temperatures >250°C) due to stronger CF₂-CF₂ interactions. Comparative studies using Dynamic Contact Angle (DCA) measurements and Thermogravimetric Analysis (TGA) are recommended .

Q. What methodologies are effective in analyzing the hydrophobicity and surface energy of coatings derived from this acrylate?

  • Methodological Answer : Contact angle goniometry with water (θ > 110°) and diiodomethane quantifies hydrophobicity and surface energy via the Owens-Wendt model. Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) reveal nanoscale surface morphology and fluorine distribution .

Q. How can copolymerization with non-fluorinated monomers be optimized to balance mechanical properties and hydrophobicity?

  • Methodological Answer : Radical copolymerization with methyl methacrylate (MMA) or styrene at 70–90°C using azobisisobutyronitrile (AIBN) as an initiator achieves tunable properties. A 20–30% fluorinated monomer ratio maximizes hydrophobicity without compromising tensile strength (DSC and tensile testing required) .

Q. What experimental strategies mitigate data contradictions in evaluating the compound’s stability under UV exposure?

  • Methodological Answer : Accelerated UV aging tests (ASTM G154) combined with FTIR and Gel Permeation Chromatography (GPC) identify degradation mechanisms (e.g., chain scission). Inconsistent results may arise from varying inhibitor concentrations; replicate experiments with controlled MEHQ levels (200–300 ppm) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate
Reactant of Route 2
Reactant of Route 2
1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate

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